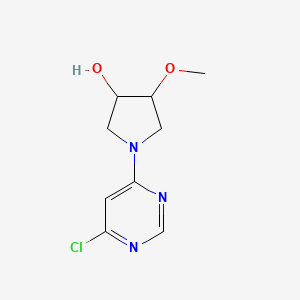

1-(6-Chloropyrimidin-4-yl)-4-methoxypyrrolidin-3-ol

Overview

Description

1-(6-Chloropyrimidin-4-yl)-4-methoxypyrrolidin-3-ol is a useful research compound. Its molecular formula is C9H12ClN3O2 and its molecular weight is 229.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Structures and Molecular Packing

The study on supramolecular structures constructed by pyrimidine derivatives, including 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate, highlights their polarized molecular-electronic structure and the influence of hydrogen bonding on the patterns of base pairing and molecular packing. This research sheds significant light on nucleic acid structures and their functions, providing insights into the design of nucleic acid mimetics and the development of new materials with enhanced stability and specific properties (Cheng et al., 2011).

Fluorescent Sensor for Detection of Aluminum Ion

A study developed a turn-on ESIPT-based fluorescent sensor for selective recognition of aluminum ions, utilizing a pyrimidin-4-ol derivative. This sensor demonstrates high sensitivity and specificity for Al3+ ions, with potential applications in environmental monitoring and healthcare diagnostics. Additionally, the sensor's capability for bacterial cell imaging and logic gate applications indicates its versatility in bioimaging and computing (Yadav & Singh, 2018).

Degradation of Herbicides by Fungi

Research on the degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger provides valuable insights into bioremediation techniques for the detoxification of soil and water. The study explores the metabolic pathways involved in the breakdown of this compound, offering a basis for developing microbial treatments to mitigate environmental pollution caused by persistent agricultural chemicals (Sharma, Banerjee, & Choudhury, 2012).

Antimicrobial and Antitubercular Agents

The synthesis of pyrimidine-based thiazolidinones and azetidinones and their evaluation as antimicrobial and antitubercular agents represent a significant contribution to the development of new therapeutic agents. These compounds exhibit promising activity against various microorganisms, highlighting the potential of pyrimidine derivatives in combating infectious diseases (Patel et al., 2006).

Anticonvulsant Drug Properties

The study of the crystal structures and electronic properties of anticonvulsant drugs containing pyrimidine and other heterocyclic compounds elucidates the structural basis for their pharmacological activity. This research contributes to the understanding of how modifications in the molecular structure can influence the efficacy and safety of anticonvulsant medications (Georges et al., 1989).

Properties

IUPAC Name |

1-(6-chloropyrimidin-4-yl)-4-methoxypyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O2/c1-15-7-4-13(3-6(7)14)9-2-8(10)11-5-12-9/h2,5-7,14H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELAGGYBPMCFBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CC1O)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

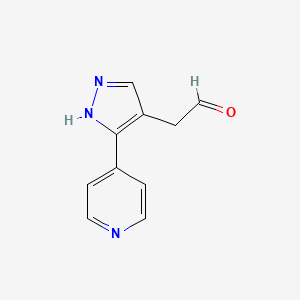

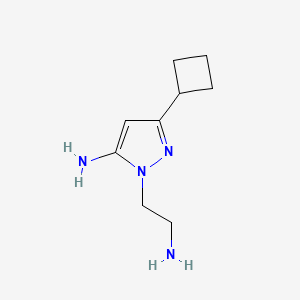

![2-(3-(pyridin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1491204.png)